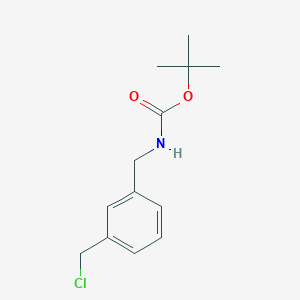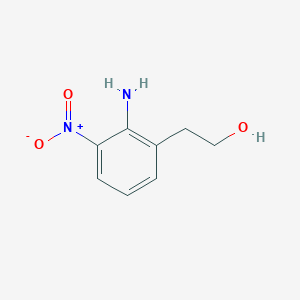![molecular formula C12H13BrO2 B8796542 2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, ethyl ester](/img/structure/B8796542.png)
2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, ethyl ester
Overview
Description
2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, ethyl ester is an organic compound with the molecular formula C12H13BrO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a bromomethyl group at the para position and an ethyl ester group at the carboxyl end
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, ethyl ester can be synthesized through the bromination of ethyl cinnamate. The process involves the addition of bromine to ethyl cinnamate in the presence of a solvent like carbon tetrachloride. The reaction is typically carried out at low temperatures to control the rate of bromination and to prevent the formation of unwanted by-products .
Industrial Production Methods
In an industrial setting, the production of ethyl p-bromomethylcinnamate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form ethyl cinnamate or other related compounds.
Oxidation Reactions: Oxidation of the bromomethyl group can lead to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.
Major Products Formed
Substitution: Formation of ethyl p-aminomethylcinnamate, ethyl p-thiocyanatomethylcinnamate, etc.
Reduction: Formation of ethyl cinnamate.
Oxidation: Formation of p-bromobenzoic acid or p-bromobenzaldehyde.
Scientific Research Applications
2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, ethyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activities, such as antimicrobial and anticancer properties.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of ethyl p-bromomethylcinnamate involves its interaction with cellular components. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to alterations in their structure and function. This can result in the inhibition of enzyme activity or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl cinnamate: Lacks the bromomethyl group and has different reactivity and biological properties.
Methyl p-bromomethylcinnamate: Similar structure but with a methyl ester group instead of an ethyl ester group.
p-Bromomethylcinnamic acid: Contains a carboxylic acid group instead of an ester group.
Uniqueness
2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, ethyl ester is unique due to the presence of both the bromomethyl and ethyl ester groups, which confer distinct chemical reactivity and biological activity. The bromomethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H13BrO2 |
|---|---|
Molecular Weight |
269.13 g/mol |
IUPAC Name |
ethyl 3-[4-(bromomethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H13BrO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-8H,2,9H2,1H3 |
InChI Key |
ZIRVAUOPXCOSFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)CBr |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate](/img/structure/B8796502.png)

![Benzyl 5-[(acetyloxy)methyl]-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B8796516.png)





